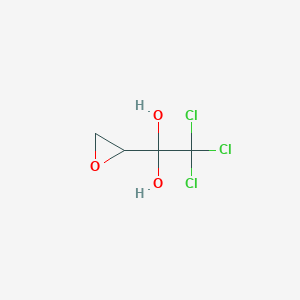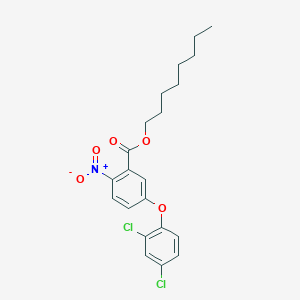![molecular formula C13H26N2O3 B14610245 Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate CAS No. 57910-51-7](/img/structure/B14610245.png)
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is an organic compound characterized by its unique structure, which includes a butyl ester group, a tert-butyl diazenyl group, and a hydroxypentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate typically involves the esterification of 4-hydroxypentanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The tert-butyl diazenyl group is introduced through a diazotization reaction, where a tert-butyl amine is reacted with nitrous acid to form the diazonium salt, which is then coupled with the esterified product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Butyl 4-oxo-4-hydroxypentanoate or butyl 4-carboxy-4-hydroxypentanoate.
Reduction: Butyl 4-[(E)-tert-butylamino]-4-hydroxypentanoate.
Substitution: Butyl 4-[(E)-tert-butyldiazenyl]-4-methoxypentanoate.
Aplicaciones Científicas De Investigación
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate exerts its effects involves interactions with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the hydroxyl and ester groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-hydroxybenzoate: Similar ester group but lacks the diazenyl group.
tert-Butyl 4-hydroxybenzoate: Contains a tert-butyl group but differs in the position and type of functional groups.
Butylated hydroxytoluene (BHT): Shares the butyl group but has different functional groups and applications.
Uniqueness
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is unique due to the presence of the diazenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
57910-51-7 |
|---|---|
Fórmula molecular |
C13H26N2O3 |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
butyl 4-(tert-butyldiazenyl)-4-hydroxypentanoate |
InChI |
InChI=1S/C13H26N2O3/c1-6-7-10-18-11(16)8-9-13(5,17)15-14-12(2,3)4/h17H,6-10H2,1-5H3 |
Clave InChI |
AZODZWOXFBSUIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC(C)(N=NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


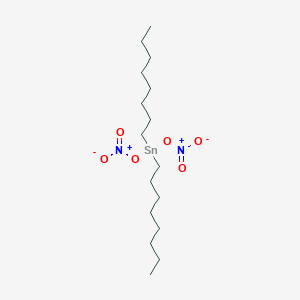
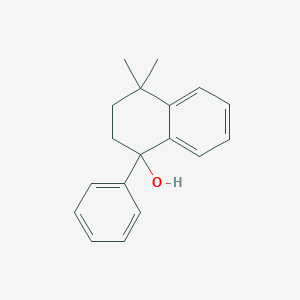

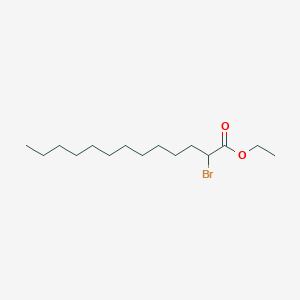
![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)

